molecular formula C16H21N7O B6453812 4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2549004-09-1

4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6453812
CAS No.: 2549004-09-1
M. Wt: 327.38 g/mol
InChI Key: BGSUHBGLEWEGBS-UHFFFAOYSA-N
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Description

The compound “4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine” is a novel derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process of “this compound” is not explicitly mentioned in the available resources.

Mechanism of Action

Target of Action:

This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation. By inhibiting CDK2, this compound disrupts cell proliferation and division, making it an appealing target for cancer treatment .

Mode of Action:

The compound binds to the active site of CDK2, specifically interacting with amino acid residues like Leu83. This binding prevents CDK2 from phosphorylating key components necessary for cell cycle progression. Consequently, cell division is halted, leading to anti-proliferative effects .

Biochemical Pathways:

The affected pathways include cell cycle control, DNA replication, and transcription. By inhibiting CDK2, the compound disrupts the cell cycle at the G1/S transition, preventing DNA synthesis and cell division. Downstream effects include reduced tumor growth and proliferation .

Pharmacokinetics:

Result of Action:

The compound induces alterations in cell cycle progression and apoptosis within cancer cells. By disrupting CDK2 activity, it prevents cell division and promotes cell death. These effects contribute to its anti-tumor activity .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy.

Properties

IUPAC Name

4-[6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-2-15(23-9-11-24-12-10-23)20-19-14(1)21-5-7-22(8-6-21)16-13-17-3-4-18-16/h1-4,13H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSUHBGLEWEGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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